15|A-Hydroxy-20-oxo-6,7-seco-ent-kaur-16-en-1,7|A(6,11|A)-diolide

CAS No.:

Cat. No.: VC16602296

Molecular Formula: C20H24O6

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24O6 |

|---|---|

| Molecular Weight | 360.4 g/mol |

| IUPAC Name | (1S,2R,4S,6S,9R,13S,16S,17R)-2-hydroxy-10,10-dimethyl-3-methylidene-8,15-dioxo-7,14-dioxapentacyclo[7.6.2.11,4.06,16.013,17]octadecane-17-carbaldehyde |

| Standard InChI | InChI=1S/C20H24O6/c1-9-10-6-11-13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14(16(23)25-11)20(12,13)8-21/h8,10-15,22H,1,4-7H2,2-3H3/t10-,11+,12+,13-,14-,15-,19+,20+/m1/s1 |

| Standard InChI Key | JMIUNKRFQSRSEF-DLUDBGOLSA-N |

| Isomeric SMILES | CC1(CC[C@H]2[C@@]3([C@@H]1C(=O)O[C@@H]4[C@@H]3[C@]5(C[C@@H](C4)C(=C)[C@H]5O)C(=O)O2)C=O)C |

| Canonical SMILES | CC1(CCC2C3(C1C(=O)OC4C3C5(CC(C4)C(=C)C5O)C(=O)O2)C=O)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

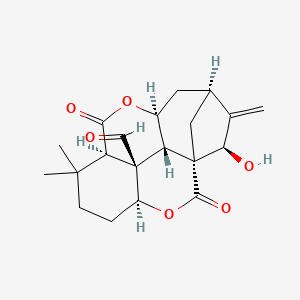

The compound belongs to the ent-kaurane diterpenoid class, distinguished by its tetracyclic core and a seco-ring system resulting from cleavage between C6 and C7 (Figure 1). Key structural features include:

-

Functional Groups: A hydroxyl group at C15α, a ketone at C20, and two lactone rings formed by ester linkages between C1–O–C7α and C6–O–C11α.

-

Stereochemistry: The absolute configuration is defined as (1S,2R,4S,6S,9R,13S,16S,17R), critical for its biological activity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₄O₆ |

| Molecular Weight | 360.4 g/mol |

| IUPAC Name | (1S,2R,4S,6S,9R,13S,16S,17R)-2-hydroxy-10,10-dimethyl-3-methylidene-8,15-dioxo-7,14-dioxapentacyclo[7.6.2.1¹,⁴.0⁶,¹⁶.0¹³,¹⁷]octadecane-17-carbaldehyde |

| CAS Number | 1355450-84-8 |

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure. The ¹³C NMR spectrum reveals 20 distinct carbons, including two carbonyls (δ 207.8, 209.1 ppm) and an aldehyde (δ 194.3 ppm) . The presence of a methylidene group (δC 121.5, δH 5.32/5.14 ppm) further corroborates the ent-kaurane skeleton.

Natural Sources and Isolation

Botanical Origin

This diterpenoid is isolated from Rubescens rubescens (syn. Isodon rubescens), a plant traditionally used in Chinese medicine for inflammatory and neoplastic conditions . Extraction typically involves ethanol or methanol, followed by chromatographic purification using silica gel and reverse-phase HPLC .

Synthetic Accessibility

Total synthesis remains challenging due to the compound’s stereochemical complexity. Semi-synthetic approaches from ent-kaurenoic acid have been explored but require optimization for scalability.

Biological Activities and Mechanisms

Cytotoxic Profile

The compound exhibits differential cytotoxicity across cancer cell lines (Table 2), suggesting tissue-specific targeting mechanisms.

Table 2: In Vitro Cytotoxicity (IC₅₀, μM)

| Cell Line | IC₅₀ (μM) |

|---|---|

| EC-1 | 37.69 |

| U87 | 79.36 |

| A549 | 80.07 |

| MCF-7 | 197.35 |

| HeLa | 462.13 |

Putative Mechanisms of Action

-

Apoptosis Induction: Preliminary data suggest activation of caspase-3/7 pathways in EC-1 cells, consistent with other ent-kaurane diterpenes .

-

Oxidative Stress: ROS generation observed in U87 glioblastoma cells correlates with mitochondrial membrane depolarization .

-

Notch1 Signaling Interference: Structural analogs like casearin J inhibit Notch1 cleavage in T-ALL cells, a potential shared mechanism .

Selectivity and Limitations

While potent against EC-1 (esophageal carcinoma), the compound’s efficacy diminishes in HeLa cells, possibly due to differential expression of drug efflux pumps or metabolic inactivation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume